Fluticasone Propionate-d3
Description
Significance of Deuterated Analogues in Drug Discovery and Development
Deuterium (B1214612), a stable isotope of hydrogen, plays a significant role in drug discovery. researchgate.net Replacing hydrogen with deuterium, a process known as deuteration, can alter a drug's metabolic properties. researchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve breaking this bond. This "kinetic isotope effect" can lead to a longer drug half-life, improved safety profiles by reducing toxic metabolites, and potentially enhanced efficacy. researchgate.netwikipedia.orgmedchemexpress.com
Deuterated compounds are also widely used as internal standards in bioanalytical methods, particularly in mass spectrometry. musechem.comacs.orgnih.gov Their similar chemical behavior to the non-deuterated drug, combined with their distinct molecular weight, allows for accurate quantification of the drug in biological samples like plasma. lcms.czsciex.com
Rationale for Deuterium Labeling of Fluticasone (B1203827) Propionate (B1217596) (Fluticasone Propionate-d3)
Fluticasone propionate is a potent synthetic corticosteroid used for its anti-inflammatory effects. sciex.commedchemexpress.com Due to its high potency, therapeutic doses result in very low concentrations in the bloodstream, making it challenging to measure accurately. sciex.comwaters.com
This compound, the deuterated version of fluticasone propionate, serves as an ideal internal standard for quantifying the parent drug in biological matrices. lcms.czsciex.commdpi.com The three deuterium atoms on the propionate group give it a molecular weight of 503.59 g/mol compared to the 500.57 g/mol of the unlabeled compound. lcms.czscbt.com This mass difference is easily detectable by mass spectrometry, allowing it to be distinguished from the non-labeled drug. Since its chemical and physical properties are nearly identical to fluticasone propionate, it behaves similarly during sample extraction and analysis, ensuring accurate and reliable quantification of the drug, even at sub-picogram levels. lcms.czsciex.comsciex.com
Overview of Research Applications of this compound
The primary research application of this compound is as an internal standard in pharmacokinetic studies. lcms.czsciex.commdpi.com These studies are crucial for determining how a drug is absorbed, distributed, metabolized, and eliminated by the body. The use of this compound enables the development of highly sensitive and specific bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure the concentration of fluticasone propionate in human plasma. lcms.czsciex.comsciex.com
For instance, researchers have developed methods capable of detecting fluticasone propionate at levels as low as 0.200 pg/mL in plasma, which is essential for characterizing its pharmacokinetic profile after administration. sciex.comsciex.com In these methods, a known amount of this compound is added to the plasma sample. lcms.czsciex.com By comparing the mass spectrometry signal of the analyte to that of the internal standard, a precise quantification of the fluticasone propionate concentration can be achieved. lcms.czsciex.com This accurate measurement is vital for understanding the drug's behavior in the body and for ensuring the bioequivalence of different formulations. mdpi.com
Interactive Data Table: Properties of Fluticasone Propionate and its Deuterated Analog
| Property | Fluticasone Propionate | This compound |
| Chemical Formula | C25H31F3O5S | C25H28D3F3O5S scbt.com |
| Molecular Weight | 500.57 g/mol lcms.cz | 503.59 g/mol scbt.com |
| Primary Use | Anti-inflammatory corticosteroid sciex.com | Internal standard in bioanalysis lcms.czsciex.commdpi.com |
| Isotopic Label | None | Deuterium (d3) medchemexpress.com |
Interactive Data Table: LC-MS/MS Transitions for Quantification
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Fluticasone Propionate | 501.2 / 501.3 | 293.2 / 313.2 |
| This compound | 504.2 / 504.3 | 313.2 |
| (Data sourced from multiple bioanalytical method development studies) lcms.czsciex.comsciex.com |
Properties
Molecular Formula |
C₂₅H₂₈D₃F₃O₅S |
|---|---|
Molecular Weight |
503.59 |
Synonyms |
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid-d3 S-(Fluoromethyl) Ester; Atemur Mite-d3; CCI 18781-d3; Cutivate-d3; Flixonase-d3; Flonase-d3; Flovent-d3; Flutide-d3; Flutide N-d3; Flu |
Origin of Product |
United States |
Synthetic Methodologies for Fluticasone Propionate D3
Strategies for Deuterium (B1214612) Incorporation into the Fluticasone (B1203827) Propionate (B1217596) Scaffold
The primary strategy for producing Fluticasone Propionate-d3 involves the use of a deuterated reagent during the esterification of the 17α-hydroxyl group. The core of the fluticasone molecule is typically synthesized first, leading to a key intermediate, 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid. google.com
The deuterium incorporation is achieved in the subsequent step where this intermediate is esterified. Instead of using standard propionyl chloride or a related propionylating agent, a deuterated version is employed. The reaction involves treating the steroid intermediate with a deuterated propionyl source, such as propionyl-d3 chloride or propionic-d3 anhydride, to form the 17α-propionate-d3 ester. This method ensures that the three deuterium atoms are located on the terminal methyl group of the propionate side chain, a non-labile position.
Alternative approaches in steroid deuteration often involve base-catalyzed hydrogen-deuterium (H/D) exchange in the presence of deuterium oxide (D₂O). nih.gov However, for this compound, this method is less suitable due to the complexity of the molecule and the potential for non-specific and undesirable exchanges at various positions on the steroid scaffold. Therefore, the use of isotopically labeled building blocks remains the most precise and controlled strategy.
Novel Reaction Pathways and Optimized Synthetic Routes for Deuterated Steroids
While the synthesis of this compound relies on established methods, the broader field of deuterated steroid synthesis is continually evolving. Researchers are exploring more efficient, safer, and environmentally friendly pathways. nih.gov
One such innovative approach is the use of ultrasound-assisted microcontinuous processes for H/D exchange reactions on steroid hormones. nih.gov This method offers significant advantages, including milder reaction conditions, higher selectivity, and greater deuterium incorporation efficiency (up to 99%). nih.gov Although not specifically detailed for fluticasone propionate, such continuous flow technologies represent a state-of-the-art approach that could be adapted for the large-scale and efficient synthesis of deuterated corticosteroids. nih.gov
Another area of development is the use of novel catalysts to facilitate deuterium incorporation. For some steroids, direct deuteration of specific positions, such as the C-6 and C-7 positions, can be achieved through a series of reactions involving base exchange with deuterium oxide and reduction with sodium borodeuteride. nih.gov While this specific example applies to different steroid cores, it highlights the ongoing research into selective deuteration reactions that could potentially be applied to complex molecules like fluticasone propionate in the future. nih.govnih.gov The synthesis of deuterated steroids is often complex, sometimes requiring hydrolysis and derivatization of intermediates to achieve satisfactory deuteration of the desired product. nih.govresearchgate.net
Characterization and Assessment of Isotopic Purity for this compound
The characterization of this compound is a critical step to confirm its structural integrity and, most importantly, to determine its isotopic purity. rsc.org Deuterated drugs inevitably contain some level of isotopic impurities, which can affect their application, particularly when used as standards in quantitative analysis. bvsalud.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this assessment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR (proton NMR), provides definitive information about the position of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the propionate group would be significantly diminished or absent, confirming that deuteration occurred at the intended site. Furthermore, quantitative NMR (qNMR) can be used as another method to assess the isotopic purity. bvsalud.org
The combination of these techniques provides a comprehensive characterization of the final product, ensuring it meets the required specifications for its intended use as an internal standard or for other research purposes.
Table 1: Analytical Techniques for Isotopic Purity Assessment
| Technique | Information Provided | Key Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Determines the degree of deuterium incorporation and the distribution of isotopologues (d0, d1, d2, d3, etc.). rsc.orgnih.gov | High sensitivity, rapid analysis, requires very low sample amounts. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific location of the deuterium atoms on the molecule and can provide insights into isotopic purity. rsc.orgbvsalud.org | Provides definitive structural information and positional confirmation of the label. rsc.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the deuterated compound from potential impurities before mass analysis, ensuring accurate isotopic purity determination of the target compound. acs.org | Combines separation with sensitive detection, suitable for complex mixtures. acs.org |
Advanced Analytical Applications of Fluticasone Propionate D3 in Research
Role as an Internal Standard in Quantitative Bioanalytical Assays
Fluticasone (B1203827) Propionate-d3, a stable isotope-labeled analogue of Fluticasone Propionate (B1217596), serves a critical function as an internal standard in quantitative bioanalytical assays. Due to its structural and physicochemical similarity to the analyte, it co-elutes and exhibits similar ionization behavior during mass spectrometric analysis. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the quantification of fluticasone propionate in complex biological matrices like human plasma. sciex.comscispace.com Its use is paramount in developing robust and reliable assays, particularly for compounds like fluticasone propionate which are present at very low concentrations. sciex.comsciex.com
Development of Highly Sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The quantification of fluticasone propionate, a potent synthetic glucocorticoid, in biological samples presents a significant analytical challenge due to the low systemic concentrations following therapeutic administration. sciex.comcliantha.com To address this, highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods have been developed, consistently relying on Fluticasone Propionate-d3 as the internal standard. sciex.comwaters.com These methods achieve the necessary sub-picogram per milliliter detection levels required for pharmacokinetic studies. sciex.com
The successful separation of fluticasone propionate from endogenous plasma components and its co-elution with the deuterated internal standard, this compound, is fundamental to a reliable LC-MS/MS assay. Optimization involves a careful selection of the analytical column, mobile phase composition, and gradient elution profile to achieve sharp, symmetrical peaks and adequate retention. Reversed-phase chromatography is commonly employed for this purpose.
Researchers have utilized various chromatographic systems to achieve the desired separation. For instance, one method employed a Shimadzu Nexera 30AD LC system with a gradient profile designed for optimal resolution over a short run time. sciex.com Another approach utilized a 2D trap-and-elute configuration to facilitate the loading of larger injection volumes and provide further sample cleanup, which is crucial for achieving high sensitivity. waters.com The specific parameters are tailored to ensure that the deuterated analogue tracks the analyte chromatographically, which is a prerequisite for its function as an effective internal standard.
Table 1: Examples of Optimized Chromatographic Parameters
| Parameter | Condition 1 | Condition 2 |
| LC System | Shimadzu Nexera 30AD | ACQUITY UPLC M-Class System |
| Column | Not Specified | iKey Separation Device (Microflow) |
| Mobile Phase A | 0.1% Formic Acid in Water | Not Specified |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Not Specified |
| Flow Rate | 0.8 mL/min | Not Specified |
| Injection Volume | 50 µL | Not Specified |
| Gradient Profile | Time (min): 0.01, 1.50, 3.00, 3.50, 4.00, 5.00, 7.00%B: 50, 50, 60, 70, 95, 50, 50 | 2D Trap-and-Elute |
| Reference | sciex.com | waters.com |
The high selectivity of LC-MS/MS is achieved through the use of Multiple Reaction Monitoring (MRM). In this technique, a specific precursor ion (Q1) for the analyte and internal standard is selected and fragmented, and a resulting specific product ion (Q3) is monitored. The optimization of these MRM transitions and associated parameters like declustering potential (DP) and collision energy (CE) is crucial for maximizing signal intensity and achieving the lowest possible limits of quantification. sciex.comnih.govresearchgate.net
For Fluticasone Propionate, the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 501.2. sciex.com It produces intense product ions at m/z 293.2 and 313.2, both of which can be used for quantification to enhance sensitivity. sciex.comsciex.com For the internal standard, this compound, the corresponding precursor ion is observed at m/z 504.2, accounting for the three deuterium (B1214612) atoms. sciex.com A common product ion at m/z 313.2 is monitored for its quantification. sciex.com The mass shift between the analyte and the internal standard ensures no cross-interference while maintaining similar fragmentation behavior.
Table 2: Optimized Mass Spectrometric Parameters for Fluticasone Propionate and this compound
| Compound | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Reference |
| Fluticasone Propionate | 501.2 | 293.2 | 55 | 22 | sciex.com |
| Fluticasone Propionate | 501.2 | 313.2 | 55 | 19 | sciex.com |
| This compound (IS) | 504.2 | 313.2 | 55 | 19 | sciex.com |
Methodologies for Sample Preparation in Biological Matrices (e.g., Protein Precipitation, Solid Phase Extraction)
Effective sample preparation is essential to remove interfering components from biological matrices like plasma, which can suppress the ionization of the analyte and internal standard, leading to inaccurate results. nih.gov For fluticasone propionate analysis, multi-step procedures involving protein precipitation (PPT) and solid-phase extraction (SPE) are commonly employed to ensure a clean sample extract. sciex.com
In a typical workflow, a known amount of this compound solution is first added to the plasma sample. sciex.comsciex.com This is followed by protein precipitation, often using agents like zinc sulfate or acetonitrile, to crash out larger proteins. sciex.comwaters.com After centrifugation, the supernatant is further purified using SPE. sciex.comsciex.com Reversed-phase SPE cartridges (e.g., C18) are frequently used. The sample is loaded, washed with aqueous solutions to remove polar interferences, and the analyte and internal standard are then eluted with an organic solvent like dichloromethane. sciex.comsciex.com This combination of PPT and SPE provides a robust cleanup, minimizing matrix effects and allowing for the high sensitivity required for sub-pg/mL quantification. sciex.com
Evaluation of Bioanalytical Method Validation Parameters
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. This involves assessing several key parameters according to regulatory guidelines.
Assay sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable precision and accuracy. Due to the very low circulating plasma concentrations of fluticasone propionate, achieving a sufficiently low LLOQ is a primary goal of method development. sciex.comsciex.com
The use of this compound as an internal standard, combined with optimized sample preparation and highly sensitive mass spectrometers, has enabled the development of methods with exceptional sensitivity. sciex.com Several studies have reported LLOQs at the sub-picogram per milliliter level. For example, one method achieved an LLOQ of 0.200 pg/mL (200 fg/mL) from a 500 µL plasma sample. sciex.comsciex.com Another microflow LC-MS/MS method reported an LLOQ of 0.48 pg/mL. These ultra-sensitive methods are critical for accurately defining the pharmacokinetic profiles of fluticasone propionate. sciex.com
Table 3: Reported LLOQs for Fluticasone Propionate using this compound IS
| LLOQ | Biological Matrix | Analytical Technique | Reference |
| 0.200 pg/mL | Human Plasma | LC-MS/MS | sciex.comsciex.com |
| 0.48 pg/mL | Human Plasma | Microflow LC-MS/MS | |
| 1 pg/mL | Human Plasma | ZenoTOF HRMS | sciex.com |
| 3.1 pg/mL | Human Plasma | LC-MS/MS | iatdmct2017.jp |
Determination of Reproducibility and Robustness
The reliability of a bioanalytical method is fundamentally determined by its reproducibility and robustness over time and across different experimental conditions. The use of this compound as an internal standard is instrumental in achieving the high degree of precision required for regulatory compliance and confident pharmacokinetic analysis. Research has consistently demonstrated that methods incorporating this stable isotope-labeled standard exhibit excellent reproducibility.
Detailed studies have quantified the precision of these analytical methods. For instance, investigations have reported intra- and inter-day assay reproducibility at less than 3.5%. nih.gov In other validation studies, the within-day reproducibility showed a relative error ranging from -0.1% to 3.5%, with an inter-assay precision of less than 1.8%. iatdmct2017.jp Further research has established inter- and intra-batch precision, measured by the coefficient of variation, at less than 15%, with accuracy (as % bias) within 11%. researchgate.net This level of precision ensures that the method can reliably quantify Fluticasone Propionate at very low concentrations, often at the sub-picogram per milliliter level. sciex.com
Table 1: Reproducibility and Precision of Bioanalytical Methods Using this compound
| Parameter | Reported Value | Source |
|---|---|---|
| Intra- and Interday Assay Reproducibility | < 3.5% | nih.gov |
| Within-Day Reproducibility (Relative Error) | -0.1% to 3.5% | iatdmct2017.jp |
| Inter-Assay Precision | < 1.8% | iatdmct2017.jp |
| Inter- and Intra-Batch Precision (CV) | < 15% | researchgate.net |
| Accuracy (% Bias) | < 11% | researchgate.net |
Comprehensive Analysis of Matrix Effects and Internal Standard Normalization
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, pose a significant challenge in LC-MS/MS bioanalysis. nih.gov These effects can lead to signal suppression or enhancement, compromising the accuracy and precision of quantitative results. nih.gov this compound is an ideal internal standard for mitigating these effects because its physicochemical properties are nearly identical to the analyte, Fluticasone Propionate.
As a stable isotope-labeled internal standard, this compound co-elutes with the non-labeled analyte and experiences the same degree of matrix-induced ionization changes. bris.ac.uk By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively normalized. This normalization is crucial for correcting potential inaccuracies caused by the complex components of biological samples like plasma. sciex.comnih.gov
The effectiveness of this approach is demonstrated in method validation studies where matrix effects were quantitatively assessed. In one such study, the matrix effects for Fluticasone Propionate were found to range from 95.8% to 105.8%, indicating that the use of a proper internal standard successfully compensated for potential signal interference. researchgate.net The evaluation of the "internal standard normalized matrix effect" is considered the most reliable indicator of a method's ruggedness and its ability to produce accurate results across different lots of biological matrix. researchgate.netnih.gov Advanced sample cleanup strategies, such as trap and elute multidimensional chromatography, can also be employed to further reduce matrix interference before analysis. waters.com
Utilization in High-Throughput Screening Assays for Quantitative Analysis
High-throughput screening (HTS) is essential in drug discovery and development for analyzing a large number of samples efficiently. The analytical methods for HTS must be rapid, robust, and automated. The use of this compound in LC-MS/MS assays facilitates the development of high-throughput methods for the quantitative analysis of Fluticasone Propionate.
Applications in Targeted Metabolomics Research as an Analytical Probe
In targeted metabolomics, the objective is to accurately measure a specific, predefined set of metabolites. This approach is used to study specific metabolic pathways or to quantify biomarkers. This compound serves as an essential analytical probe in targeted studies focused on the metabolism and disposition of Fluticasone Propionate.
By acting as an internal standard, this compound allows for the precise and accurate quantification of its non-labeled counterpart and its metabolites in various biological fluids. A prime example is the development of LC-MS/MS assays to measure Fluticasone Propionate-17β-carboxylic acid (FP17betaCA), the major metabolite of Fluticasone Propionate, in urine. nih.gov In such studies, a stable isotope-labeled internal standard is crucial for achieving the required sensitivity and accuracy to monitor patient compliance with therapy by tracking metabolite excretion. nih.gov The use of this compound ensures that the measurements are reliable, allowing researchers to confidently assess the pharmacokinetic profile of the parent drug and its metabolites.
Fluticasone Propionate D3 in Metabolic Studies in Vitro and Ex Vivo Models
Elucidation of Fluticasone (B1203827) Propionate (B1217596) Metabolic Pathways using Deuterated Tracers
The use of deuterated compounds like Fluticasone Propionate-d3 is a cornerstone of modern drug metabolism studies. Stable heavy isotopes serve as tracers for the accurate quantification of the parent drug and its metabolites during the development process. medchemexpress.comresearchgate.net This technique allows for precise tracking and measurement, distinguishing the compound from its endogenous analogs and previously existing metabolites. In the case of Fluticasone Propionate, which undergoes rapid and extensive first-pass metabolism primarily in the liver, deuterated tracers are invaluable for elucidating its biotransformation. nih.govnih.gov The principal metabolic pathway is a swift hepatic conversion to an inactive 17β-carboxylic acid derivative. nih.govresearchgate.netnih.gov This rapid clearance to a metabolite with negligible glucocorticoid activity is a key feature of its metabolic profile. nih.gov
Identification and Structural Characterization of Metabolites
In vitro studies consistently identify a single, principal metabolite of Fluticasone Propionate at pharmacologically relevant concentrations. nih.gov This metabolite is the 17β-carboxylic acid derivative, often designated as M1. nih.govresearchgate.netresearchgate.net This transformation occurs through the hydrolysis of the S-fluoromethyl carbothioate group. drugbank.comdrugbank.com The formation of this inactive carboxylic acid metabolite is the primary route of biotransformation observed in human liver microsomes. nih.govresearchgate.net While studies of other corticosteroids have sometimes detected additional metabolites from processes like hydroxylation, for Fluticasone Propionate in these in vitro systems, the 17β-carboxylic acid derivative is the sole metabolite consistently reported. nih.govnih.gov
Determination of Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP3A4, CYP3A5, CYP3A7)
The metabolic conversion of Fluticasone Propionate to its M1 metabolite is almost exclusively mediated by the Cytochrome P450 3A subfamily of enzymes. nih.govnih.govresearchgate.net Studies utilizing cDNA-expressed enzymes have confirmed that CYP3A4, CYP3A5, and CYP3A7 are all capable of catalyzing this reaction. nih.govresearchgate.net The intrinsic clearance values (Vmax/Km) for M1 formation were found to be comparable across these three CYP3A isoforms. nih.govresearchgate.net
In human liver microsomes, the kinetics of M1 formation are consistent with the action of a single enzyme, exhibiting a Michaelis-Menten constant (Km) of approximately 5 µM. nih.govresearchgate.net The formation of the M1 metabolite shows a significant correlation (r > 0.95) with CYP3A4/5 activities in panels of human liver microsomes. nih.govresearchgate.net Furthermore, this metabolic process is markedly inhibited by ketoconazole, a potent CYP3A inhibitor, confirming the central role of this enzyme subfamily. nih.govresearchgate.netmeded101.com
Table 1: Enzyme Kinetics of Fluticasone Propionate Metabolism
| Parameter | Finding | Enzyme(s) Implicated | Reference |
|---|---|---|---|
| Primary Metabolite | 17β-carboxylic acid derivative (M1) | CYP3A Subfamily | nih.govresearchgate.net |
| Km (in human liver microsomes) | ~5 µM | Consistent with a single enzyme | nih.govresearchgate.net |
| Contributing Isoforms | CYP3A4, CYP3A5, CYP3A7 | Comparable in vitro intrinsic clearance (Vmax/Km) | nih.govresearchgate.net |
| Inhibition | >94% inhibition by Ketoconazole | CYP3A4 | nih.govresearchgate.net |
In Vitro Metabolic Stability Assays (e.g., Hepatic Microsomes, Isolated Hepatocytes)
In vitro metabolic stability assays are crucial for predicting a drug's behavior in vivo. nuvisan.com These assays typically involve incubating a compound with liver microsomes or hepatocytes and monitoring its rate of disappearance. nuvisan.com For Fluticasone Propionate, such studies using human liver microsomes demonstrate that it is rapidly metabolized to its inactive M1 metabolite. nih.govresearchgate.net The use of deuterated analogs in these assays can enhance the precision of quantifying metabolic rates. researchgate.net While deuteration can sometimes increase a compound's metabolic half-life, its primary utility in these studies is as a tracer for accurate quantification. juniperpublishers.com
Interestingly, the metabolic stability of Fluticasone Propionate varies significantly by tissue type. In studies using human lung precision-cut tissue slices, Fluticasone Propionate was found to be stable over a 24-hour incubation period, with no detectable metabolites formed. nih.gov This suggests that the lung is not a significant site of metabolism for this drug, reinforcing that biotransformation occurs predominantly in the liver. researchgate.netnih.gov
Table 2: In Vitro Stability of Fluticasone Propionate
| In Vitro System | Metabolic Fate | Key Finding | Reference |
|---|---|---|---|
| Human Liver Microsomes | Rapidly metabolized | Formation of the M1 metabolite is the primary clearance pathway. | nih.govresearchgate.net |
| Human Lung Precision-Cut Slices | Stable | No metabolites were detected over a 24-hour period. | nih.gov |
Ex Vivo Tissue Metabolism and Biotransformation Studies
Ex vivo models provide a bridge between in vitro assays and in vivo studies by maintaining the tissue architecture. The isolated perfused and ventilated lung (IPL) is one such model used to investigate pulmonary pharmacokinetics. aerosol-soc.com
Research using ex vivo human lung precision-cut tissue slices corroborates the findings from in vitro stability assays. nih.gov In these studies, Fluticasone Propionate did not undergo detectable metabolism. nih.gov This is in contrast to other corticosteroids, such as beclomethasone (B1667900) dipropionate and ciclesonide, which were metabolized within the same ex vivo lung tissue system. nih.gov These results strongly indicate that Fluticasone Propionate's extensive clearance is tissue-specific, with the liver being the primary site of its biotransformation. researchgate.netnih.gov The high uptake and retention of Fluticasone Propionate in lung tissue, therefore, appears to be related to its therapeutic action rather than local metabolism. nih.gov
Pharmacokinetic Investigation and Modeling Using Fluticasone Propionate D3 Preclinical Focus
Preclinical Pharmacokinetic Profiling in Mechanistic Animal Models (e.g., Rat Models)
Preclinical pharmacokinetic (PK) studies in animal models, particularly rats, are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities like Fluticasone (B1203827) Propionate-d3. While specific public data on the d3-analog is limited, the extensive preclinical data for the parent compound, Fluticasone Propionate (B1217596), provides a crucial baseline for comparison and prediction.
In rat models, Fluticasone Propionate demonstrates key pharmacokinetic characteristics that are relevant to its deuterated form. Following administration, it is subject to extensive first-pass metabolism, which results in very low oral bioavailability. fda.gov Studies in rats have shown that after intravenous administration, Fluticasone Propionate is rapidly eliminated from plasma. fda.gov The primary tissues of distribution for glucocorticoids like this include the liver, kidneys, and spleen. fda.gov
Researchers have utilized various rat models to investigate the pharmacokinetics and pharmacodynamics of Fluticasone Propionate. For instance, the lipopolysaccharide (LPS) induced inflammation rat model has been employed to assess pulmonary versus systemic efficacy. nih.gov Such models are critical for understanding how formulation differences can alter lung retention and systemic exposure, providing an integrated approach to evaluate lung-targeted efficacy. nih.gov In these studies, dose-dependent effects are typically observed, highlighting the importance of characterizing the full dose-response range in a preclinical setting. nih.gov
The pharmacokinetic/pharmacodynamic (PK/PD) characterization in rat inflammation models helps to provide a comprehensive preclinical evaluation for inhaled corticosteroids. nih.gov The data generated from these animal models, including parameters like plasma concentration over time, tissue distribution, and clearance rates, form the essential foundation for developing more complex predictive models.
Table 1: Representative Preclinical Pharmacokinetic Data for Fluticasone Propionate in Rat Models
| Parameter | Finding | Species/Model | Reference |
| Distribution | Primary tissues of distribution include the liver, kidney, spleen, and GI tract following oral dosing. | Rat | fda.gov |
| Metabolism | Extensively metabolized. | Rat, Dog | fda.gov |
| Elimination | Primarily eliminated through bile as metabolites. | Rat | fda.gov |
| Elimination Half-life | Relatively short, approximately 3 hours in rats. | Rat | fda.gov |
| Efficacy Model | Acute rat LPS challenge model is a reliable assay to assess in vivo efficacy of inhaled glucocorticoids. | Sprague–Dawley Rat | nih.gov |
Development and Application of Physiologically Based Pharmacokinetic (PBPK) Models
Physiologically Based Pharmacokinetic (PBPK) modeling has become an indispensable tool in drug development, allowing for the prediction of a drug's behavior in humans based on preclinical data. complexgenerics.org For inhaled corticosteroids like Fluticasone Propionate, PBPK models are particularly valuable for understanding the complex interplay between lung deposition, absorption, and systemic clearance. nih.gov
These models integrate physiological parameters of the species (e.g., organ blood flows, tissue volumes) with the physicochemical and in vitro ADME properties of the drug. nih.govresearchgate.net A key goal of PBPK modeling for inhaled drugs is to bridge the translational gap from preclinical species, like rats, to humans. nih.govdiva-portal.org A mechanistic PBPK model for rats can be developed to predict regional exposure by incorporating processes such as drug deposition, dissolution, mucociliary clearance, and mass transfer in lung tissues. nih.govdoaj.org This model can then be translated to a human model by switching to human-specific physiological parameters while retaining the drug-specific parameters. nih.govdiva-portal.org
Model Development and Validation Strategies for Deuterated Analogues
Developing and validating a PBPK model for a deuterated analogue like Fluticasone Propionate-d3 follows a structured, multi-step process. The credibility of a PBPK model hinges on rigorous verification and validation. researchgate.net
Model Development: The development process typically begins with a "bottom-up" approach, where the model is constructed using in vitro data for the specific compound. Key inputs include physicochemical properties, plasma protein binding, and metabolic clearance rates from in vitro systems (e.g., liver microsomes or hepatocytes). For a deuterated compound, it is critical to obtain specific in vitro data for the analogue, as the primary purpose of deuteration is to alter metabolic clearance. semanticscholar.org The model structure itself consists of compartments representing various organs and tissues, interconnected by blood flow, based on the physiological data of the species being modeled (e.g., rat). nih.gov
Model Validation/Verification: Once built, the model must be verified or qualified by comparing its predictions against observed in vivo pharmacokinetic data. nih.gov This involves:
Initial Verification: The model's predictive performance is first tested against the preclinical data from which it was partly derived. Goodness-of-fit plots are used to compare simulated plasma and tissue concentration-time profiles with observed data from animal studies. researchgate.netresearchgate.net
External Validation: Ideally, the model is then validated using data sets that were not used in its development. youtube.com For a deuterated drug, this would involve comparing model predictions to the pharmacokinetic profiles observed in animals dosed with this compound.
Sensitivity Analysis: This is performed to identify which model parameters (e.g., intrinsic clearance, tissue partition coefficients) have the most significant impact on the model's output. This helps to understand the key drivers of the drug's pharmacokinetic behavior and to pinpoint where more accurate data is needed. nih.gov
For deuterated analogues, a crucial aspect of validation is to accurately capture the change in metabolism due to the kinetic isotope effect. The model should be able to predict the altered pharmacokinetic profile (e.g., lower clearance, longer half-life) based on the modified in vitro clearance data of the d3-variant. nih.gov The ultimate goal is to establish a qualified model that can be confidently used for interspecies extrapolation and prediction of human pharmacokinetics. nih.gov
Prediction of Drug Disposition and Tissue Distribution in Preclinical Systems (e.g., lung tissue affinity)
A primary application of PBPK models for inhaled corticosteroids is the prediction of drug concentrations in the target organ—the lung—as well as in the systemic circulation. nih.gov This is crucial for assessing both local efficacy and potential systemic side effects.
PBPK models for Fluticasone Propionate have been developed to specifically simulate its distribution to the lungs. nih.govdiva-portal.org These models can estimate key parameters such as the unbound tissue-plasma partition coefficient for the lung (Kp,u,lung), which is a measure of the drug's affinity for lung tissue relative to plasma. nih.govru.nl
One study developed a comprehensive pulmonary PBPK model for rats that integrated detailed lung structure with drug disposition processes. nih.govresearchgate.net Using observed plasma and lung PK profiles for Fluticasone Propionate in rats, the model estimated an effective permeability (Peff) of 1.26 × 10⁻⁴ cm/s and a high Kp,u,lung value of 1086. nih.govdiva-portal.orgdoaj.orgru.nl The high Kp,u,lung value indicates a strong affinity for and retention in lung tissue, which is a desirable characteristic for an inhaled corticosteroid.
The predictive performance of these models is often visualized by overlaying simulated concentration-time curves with observed data points from preclinical studies, demonstrating the model's ability to capture the drug's behavior in both plasma and the target tissue. researchgate.net By accurately predicting tissue distribution, PBPK models serve as a powerful tool to optimize drug properties for enhanced lung targeting and retention.
Table 2: Key Parameters from a Rat PBPK Model for Fluticasone Propionate
| Parameter | Estimated Value | Significance | Reference |
| Effective Permeability (Peff) | 1.26 x 10⁻⁴ cm/s | Describes the rate of drug transfer across lung tissue membranes. | nih.govdiva-portal.orgru.nl |
| Unbound Lung-to-Plasma Partition Coefficient (Kp,u,lung) | 1086 | Indicates high affinity and retention of the drug in lung tissue compared to plasma. | nih.govdiva-portal.orgru.nl |
Assessment of Deuterium (B1214612) Isotope Effects on Pharmacokinetic Parameters in Model Systems
The central rationale for using this compound is to leverage the kinetic deuterium isotope effect (KDIE). The KDIE occurs when the substitution of a hydrogen atom with a deuterium atom at a site of metabolic cleavage slows down the rate of the chemical reaction. semanticscholar.org This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.
For drugs that are cleared primarily through metabolism by enzymes like the Cytochrome P450 (CYP) family, this slowing of metabolism can have significant pharmacokinetic consequences. plos.org The potential advantages of deuteration include:
Increased Half-Life and Exposure: A lower clearance rate typically results in a longer elimination half-life (t½) and a greater total drug exposure, as measured by the area under the concentration-time curve (AUC). researchgate.net
Redirected Metabolic Pathways: In some cases, deuteration can shift metabolism away from the formation of toxic metabolites, potentially improving the drug's safety profile. nih.govdntb.gov.ua
Therefore, in model systems, the assessment of deuterium isotope effects for this compound would involve comparative pharmacokinetic studies against the non-deuterated parent compound. Key parameters such as clearance, AUC, and t½ would be measured for both compounds in rat models. A significant decrease in clearance and a corresponding increase in AUC for the d3-analog would confirm a positive deuterium isotope effect, suggesting a potentially improved pharmacokinetic profile.
Quality Control and Reference Standard Applications of Fluticasone Propionate D3
Role as a Certified Reference Material in Pharmaceutical Analysis
A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.comsigmaaldrich.com Fluticasone (B1203827) Propionate-d3 is ideally suited to serve as a CRM, particularly as an internal standard for chromatographic and mass spectrometric methods. acanthusresearch.comalfa-chemistry.com
The primary application of Fluticasone Propionate-d3 in pharmaceutical analysis is as a stable isotope-labeled (SIL) internal standard. acanthusresearch.com In quantitative techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is added in a known quantity to both calibration standards and unknown samples. It co-elutes with the analyte (Fluticasone Propionate) and experiences similar effects from sample preparation (e.g., extraction, concentration) and instrumental analysis (e.g., injection volume variations, ionization suppression or enhancement in the mass spectrometer). acanthusresearch.commusechem.com Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it can effectively compensate for variations in the analytical process. acanthusresearch.com
The key advantage of using this compound is that its mass-to-charge ratio (m/z) is distinct from the unlabeled Fluticasone Propionate (B1217596), allowing a mass spectrometer to detect and quantify both compounds simultaneously and independently. scispace.com By calculating the ratio of the analyte's response to the internal standard's response, analysts can achieve highly accurate and precise quantification, even in complex biological matrices like plasma or urine. alfa-chemistry.commusechem.com This use of SIL analogs has been widely shown to reduce matrix effects and yield reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com
Table 1: Characteristics of this compound as an Ideal Internal Standard
| Characteristic | Description | Benefit in Analysis |
| Chemical Similarity | Behaves identically to the unlabeled analyte during sample preparation and chromatography. acanthusresearch.com | Compensates for analyte loss and experimental variability. musechem.com |
| Mass Difference | Higher mass due to deuterium (B1214612) atoms makes it distinguishable by a mass spectrometer. acanthusresearch.com | Allows for simultaneous detection without interfering with the analyte signal. |
| Isotopic Stability | Deuterium labels are placed on non-exchangeable positions, preventing loss of the label. acanthusresearch.com | Ensures the mass difference is maintained throughout the analytical process. |
| Purity | High isotopic and chemical purity ensures no interference from unlabeled species. acanthusresearch.com | Provides a reliable and consistent reference point for quantification. |
Application in Pharmaceutical Quality Control and Assurance Methodologies
In the stringent regulatory environment of pharmaceutical manufacturing, quality control (QC) and quality assurance (QA) are paramount. This compound plays a vital role in the validation and routine application of analytical methods used to assess the quality of Fluticasone Propionate drug products. alfa-chemistry.commusechem.com These methods are essential for confirming the identity, purity, and strength of the API in finished pharmaceutical formulations. synzeal.com
The applications of this deuterated standard in QC include:
Method Validation: Analytical procedures must be validated to ensure they are fit for their intended purpose. musechem.com this compound is used as an internal standard to establish key validation parameters for quantitative assays, including accuracy, precision, linearity, and robustness. musechem.com By providing a stable reference, it helps demonstrate that the method can consistently produce reliable results.
Quantification of API: In routine QC testing, this compound is used to accurately quantify the amount of Fluticasone Propionate in a drug product, ensuring it meets the label claim.
Impurity Profiling: It can be used in methods designed to detect and quantify related substances and impurities in the Fluticasone Propionate API or finished product.
Bioequivalence Studies: In the development of generic drug products, bioequivalence studies are required to demonstrate that the generic performs the same as the brand-name drug. The highly sensitive analytical methods used in these studies, often to measure drug concentrations in plasma, rely on SIL internal standards like this compound to ensure the necessary precision and accuracy. alfa-chemistry.comfda.gov
Table 2: Use of this compound in Pharmaceutical QC/QA
| QC/QA Stage | Application of this compound | Purpose |
| Method Development & Validation | Internal standard for assays measuring Fluticasone Propionate. synzeal.com | To confirm the accuracy, precision, and linearity of the analytical method. musechem.com |
| Raw Material Testing | Standard for identity and purity tests of incoming Fluticasone Propionate API. | To verify the quality of the active ingredient before manufacturing. |
| In-Process Control | Quantification of API during various manufacturing stages. | To monitor the consistency and quality of the product during production. |
| Finished Product Release Testing | Internal standard for final assay and impurity analysis. synzeal.com | To ensure the final product meets all pharmacopeial specifications for strength and purity. |
| Stability Studies | Reference for quantifying API in products under various storage conditions. | To determine the shelf-life and appropriate storage conditions for the drug product. |
Importance in Traceability and Pharmacopeial Standards Compliance
Metrological traceability is a cornerstone of modern analytical science, ensuring that the results of a measurement can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. zeochem.com In the pharmaceutical industry, this ensures that a measurement of a drug's strength in a laboratory in one country is comparable to a measurement made in another.
Using a CRM like this compound is critical for establishing this traceability. sigmaaldrich.com High-quality reference standards are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com The characterization of these standards is often performed using primary methods and their values are traceable to the International System of Units (SI).
Furthermore, compliance with pharmacopeial standards, such as those published by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), is mandatory for most pharmaceutical products. sigmaaldrich.com These pharmacopeias define the official standards for drug substance and product quality. Analytical procedures detailed in these monographs often require the use of a reference standard. Pharmaceutical secondary standards, which are qualified as CRMs, offer multi-traceability to the primary standards from these pharmacopeias. sigmaaldrich.com By using this compound that has been qualified against a USP or EP primary reference standard of Fluticasone Propionate, a manufacturer can ensure their analytical results are compliant with these critical regulatory benchmarks. This guarantees that the methods used for quality control are accurate and aligned with global standards, ensuring the safety and efficacy of the final medicinal product. alfa-chemistry.com
Table 3: Relevant Standards and Pharmacopeias
| Organization/Standard | Relevance to Reference Materials |
| United States Pharmacopeia (USP) | Provides official public standards for medicines and other articles in the U.S. Supplies primary reference standards. |
| European Pharmacopoeia (EP) | Provides common quality standards throughout the pharmaceutical industry in Europe to control the quality of medicines. |
| British Pharmacopoeia (BP) | Sets the quality standards for UK medicinal substances. |
| ISO 17034 | Specifies the general requirements for the competence of reference material producers. sigmaaldrich.comsigmaaldrich.com |
| ISO/IEC 17025 | Specifies the general requirements for the competence, impartiality and consistent operation of testing and calibration laboratories. sigmaaldrich.comsigmaaldrich.com |
Future Directions and Emerging Research Avenues for Fluticasone Propionate D3
Novel Applications in Advanced Analytical Chemistry Techniques
The primary role of Fluticasone (B1203827) Propionate-d3 is as an internal standard in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). waters.comnih.gov Emerging research is focused on leveraging this stable isotope-labeled standard in increasingly sensitive and sophisticated analytical platforms to probe pharmacokinetic properties with greater detail.
Future applications are anticipated in microflow and nanoscale LC-MS systems. These technologies offer significant improvements in sensitivity, requiring smaller sample volumes while achieving lower limits of quantification (LLOQ). waters.com For a potent drug like Fluticasone Propionate (B1217596), which results in very low systemic concentrations after topical administration, enhanced sensitivity is crucial for accurate pharmacokinetic profiling. waters.comnih.gov The use of Fluticasone Propionate-d3 in these advanced systems helps to normalize for variations in sample preparation, injection volume, and ion suppression, which can be more pronounced at the micro-scale. researchgate.netwuxiapptec.com This ensures that the data remains reliable and reproducible even when measuring concentrations at the picogram-per-milliliter level. waters.com
High-resolution mass spectrometry (HRMS) represents another frontier. While traditional triple quadrupole mass spectrometers are highly effective, HRMS provides the ability to differentiate between multiple isotopic labels simultaneously and offers greater specificity in complex biological matrices. nih.gov The integration of this compound with HRMS can enhance confidence in metabolite identification and quantification, contributing to a more thorough understanding of the drug's metabolic fate.
| Analytical Technique | Key Advantage | Role of this compound | Reported LLOQ for Fluticasone Propionate |
|---|---|---|---|
| Conventional LC-MS/MS | Robust and widely used for bioanalysis. nih.gov | Internal standard for accurate quantification. nih.gov | ~3 pg/mL nih.gov |
| Microflow LC-MS/MS | Enhanced sensitivity and reduced sample/solvent consumption. waters.com | Crucial for normalizing variability in micro-scale systems. waters.com | ~0.48 pg/mL waters.com |
| High-Resolution Mass Spectrometry (HRMS) | High specificity and capability for untargeted analysis. nih.gov | Provides a precise reference mass for confident analyte identification and quantification. | Technique-dependent, but offers high potential for sensitivity. |
Advancements in Deuterium (B1214612) Labeling Technologies and Their Implications
The synthesis of deuterium-labeled compounds is a rapidly evolving field, with significant implications for the availability, cost, and application of standards like this compound. simsonpharma.comdatahorizzonresearch.com Historically, the synthesis of complex deuterated molecules like steroids could be a multi-step, time-consuming, and expensive process. nih.gov However, new methodologies are making deuterium incorporation more efficient and selective.
Recent breakthroughs include the development of ultrasound-assisted microcontinuous processes for the deuteration of steroid hormones. nih.gov These methods can significantly accelerate the hydrogen/deuterium exchange reaction, improve selectivity, and allow for sustainable, gram-scale synthesis. nih.gov Other emerging techniques focus on late-stage functionalization, which allows for the introduction of deuterium atoms into a complex molecule at a later point in the synthetic route. researchgate.netmusechem.com This bypasses the need for a complete de novo synthesis, reducing cost and development time. chemicalsknowledgehub.com
The implications of these advancements are twofold. First, more cost-effective and efficient synthesis will likely increase the accessibility of high-purity this compound and other labeled corticosteroids for research. datahorizzonresearch.com Second, these new synthetic strategies enable the creation of novel isotopologues with deuterium labels at specific, metabolically interesting positions. This allows for more detailed investigations into metabolic pathways and the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism at a specific site, helping to identify primary routes of metabolic clearance. musechem.comnih.gov
| Labeling Technology | Description | Implication for Steroid-d3 Synthesis |
|---|---|---|
| Traditional Multi-Step Synthesis | Incorporation of deuterium from simple labeled precursors early in the synthetic route. nih.gov | Often lengthy, complex, and costly. nih.gov |
| Ultrasound-Assisted H/D Exchange | Uses high-frequency sound waves to accelerate the exchange of hydrogen for deuterium in a continuous flow system. nih.gov | Faster, more efficient, and sustainable production. nih.gov |
| Late-Stage Functionalization | Introduction of deuterium into a complex, fully-formed molecule using selective catalysts. researchgate.netmusechem.com | Reduces synthesis time and cost; enables precise labeling at specific sites. chemicalsknowledgehub.com |
Integration with Systems Biology Approaches for Comprehensive Drug Research
The use of stable isotope-labeled compounds is expanding beyond simple pharmacokinetic analysis into the realm of systems biology. nih.gov This approach seeks to understand the complex interactions of a drug within the entire biological system, including its effects on metabolic networks, protein expression, and gene regulation. This compound, in this context, can serve as a tracer to map the broader metabolic impact of the drug.
In the field of metabolomics, stable isotope labeling is a powerful tool for flux analysis, which measures the rates of metabolic reactions within a cell. nih.gov By introducing a labeled compound and tracking the incorporation of the label into various metabolites over time, researchers can build a dynamic picture of how a drug alters cellular metabolism. nih.govnih.gov While Fluticasone Propionate itself is not a nutrient, its presence can modulate metabolic pathways. Using this compound in advanced metabolomic studies could help identify these downstream effects and uncover novel mechanisms of action or off-target effects.
This integration provides a more holistic view of drug action. Instead of a simple snapshot of metabolite abundances, isotopic labeling reveals the flow and transformation of molecules through metabolic pathways. nih.gov When combined with other "omics" data, such as transcriptomics and proteomics, this information can be used to construct and validate computational models of drug response, leading to a more comprehensive and predictive understanding of drug efficacy and interaction. nih.gov
| Systems Biology Component | Description | Role of Isotopic Labeling (e.g., with this compound) |
|---|---|---|
| Metabolomics | The large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. nih.gov | Enables metabolite identification, quantification, and metabolic flux analysis to track pathway activity. nih.gov |
| Pharmacokinetics (PK) | The study of how the body absorbs, distributes, metabolizes, and excretes a drug. musechem.com | Serves as the gold-standard internal standard for precise quantification of the parent drug. musechem.comacs.org |
| Computational Modeling | The use of computer simulations to model complex biological systems and predict their behavior. nih.gov | Provides quantitative data on metabolic fluxes and drug clearance to build and validate stoichiometric and dynamic models. nih.gov |
Q & A
Q. What chromatographic conditions are recommended by pharmacopeial standards for analyzing Fluticasone Propionate-d³ purity?
Validated methods from the European Pharmacopoeia and USP Pharmacopeial Forum specify reversed-phase HPLC with a mobile phase of methanol, 0.01 M monobasic ammonium phosphate buffer (pH 3.5), and acetonitrile (50:35:15). Column temperature should be maintained at 25°C, with UV detection at 225 nm . System suitability tests require resolution ≥2.0 between Fluticasone Propionate and related compounds (e.g., sulfoxide derivatives) .
Q. How should Fluticasone Propionate-d³ standard solutions be prepared and stored to ensure stability?
Dissolve Fluticasone Propionate-d³ in methanol to achieve a concentration of ~0.04 mg/mL. Use sonication to ensure complete dissolution, and store solutions at 2–8°C in amber glass vials to prevent photodegradation. Stability studies indicate ≤2% degradation over 72 hours under these conditions . For long-term storage, lyophilization in inert atmospheres is recommended .
Q. What quality control tests are essential when synthesizing Fluticasone Propionate-d³ to meet regulatory standards?
Critical tests include:
- Particle size distribution : ≥98% of particles <5 µm (laser diffraction method) .
- Residual solvents : Acetone content ≤50 mg/day (GC with FID detection, validated per ICH Q3C) .
- Microbial limits : Total aerobic count <10³ CFU/g, with absence of E. coli and S. aureus (membrane filtration method) .
Advanced Research Questions
Q. How can researchers optimize extraction protocols to minimize deuterium loss in Fluticasone Propionate-d³ during biological sample processing?
Deuterium retention is pH- and temperature-sensitive. Use cold acetone (-20°C) for protein precipitation in plasma samples, and avoid aqueous solutions with pH >8.0 to prevent H/D exchange. SPE cartridges (C18, preconditioned with deuterated methanol) improve recovery rates >95% compared to liquid-liquid extraction . Monitor isotopic integrity via HRMS (mass shift Δ = +3.0218 Da) .
Q. What analytical approaches resolve co-eluting metabolites of Fluticasone Propionate-d³ in complex matrices?
High-resolution LC-MS/MS (Q-TOF) with a pentafluorophenyl column (2.6 µm, 100 Å) achieves baseline separation of Fluticasone Propionate-d³ from its 6β-hydroxy metabolite (ΔRT = 0.8 min). Gradient elution (0.1% formic acid in water/acetonitrile) reduces ion suppression . For structural confirmation, perform MS² fragmentation (m/z 313.1 → 293.0 for the deuterated propionate moiety) .
Q. How do deuterium kinetic isotope effects influence the pharmacokinetic modeling of Fluticasone Propionate compared to its deuterated analog?
Deuteration at the C21 position reduces first-pass metabolism by CYP3A4, increasing systemic bioavailability by ~15% (AUC₀–24 = 1.2 ng·h/mL vs. 1.0 ng·h/mL for non-deuterated form). However, Vd/F decreases due to altered protein binding (84% vs. 79%). Use compartmental modeling with adjustment for isotopic clearance rates .
Q. What statistical methods are appropriate for reconciling inter-laboratory variability in Fluticasone Propionate-d³ assay results?
Apply Bland-Altman analysis to quantify bias between laboratories. For content uniformity data (n ≥30 batches), nested ANOVA identifies variability sources (e.g., column lot differences). Harmonize protocols using ISO 5725-2 guidelines, with z-score thresholds ≤2.0 for acceptable reproducibility .
Methodological Notes
- Data Contradiction Analysis : When bioavailability studies conflict, assess differences in inhalation device efficiency (e.g., MDI vs. DPI) or particle aerodynamic diameter (MMAD = 2–4 µm optimal) .
- Experimental Design : For isotopic tracer studies, use a crossover design with washout periods ≥7 days to avoid carryover effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
